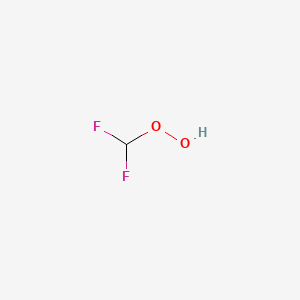
Difluoromethaneperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethaneperoxol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups and peroxol functionalities, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethaneperoxol typically involves the introduction of difluoromethyl groups into organic molecules. One common method is the use of difluoromethylation reagents, which can transfer difluoromethyl groups to various substrates. These reactions often require the presence of transition metal catalysts to facilitate the formation of the desired bonds . The reaction conditions are generally mild, allowing for the preparation of this compound under ambient conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Difluoromethaneperoxol undergoes various types of chemical reactions, including:
Oxidation: The presence of peroxol groups makes it susceptible to oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The difluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Difluoromethaneperoxol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of difluoromethaneperoxol involves its interaction with molecular targets through its difluoromethyl and peroxol groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to difluoromethaneperoxol include other difluoromethylated and peroxol-containing molecules. Examples include:
Difluoromethane: A simpler compound with similar difluoromethyl groups but lacking the peroxol functionality.
Difluoromethylated Alkanes: Compounds with difluoromethyl groups attached to alkane backbones.
Uniqueness
This combination allows for versatile chemical transformations and the exploration of new scientific research avenues .
Propiedades
Número CAS |
143645-30-1 |
|---|---|
Fórmula molecular |
CH2F2O2 |
Peso molecular |
84.022 g/mol |
Nombre IUPAC |
difluoro(hydroperoxy)methane |
InChI |
InChI=1S/CH2F2O2/c2-1(3)5-4/h1,4H |
Clave InChI |
MXLUESQTSVKXGG-UHFFFAOYSA-N |
SMILES canónico |
C(OO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


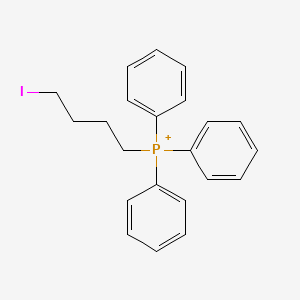
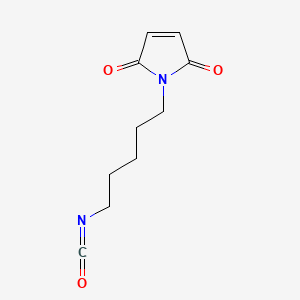

![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
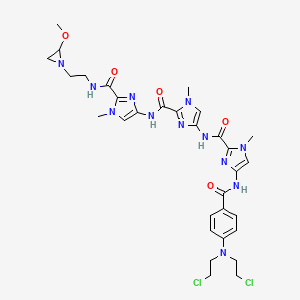
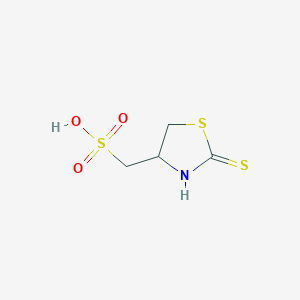
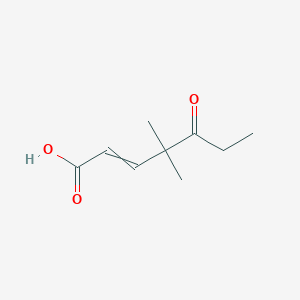

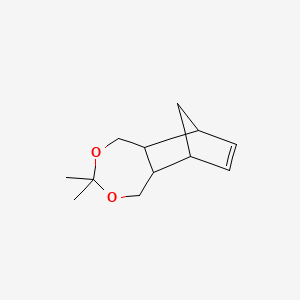
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

